molecular formula C7H12ClN3O3 B2652999 Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride CAS No. 2503155-34-6

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride

Cat. No.: B2652999
CAS No.: 2503155-34-6
M. Wt: 221.64
InChI Key: TVPSGOJNCBFYQK-WCCKRBBISA-N
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Description

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate
  • Methyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate
  • Propyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride is unique due to its specific ester group and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPSGOJNCBFYQK-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NNC(=N1)[C@H](C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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